Regorafenib - 755037-03-7

Regorafenib

Catalog Number: EVT-287431
CAS Number: 755037-03-7
Molecular Formula: C21H15ClF4N4O3
Molecular Weight: 482.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Regorafenib (BAY 73-4506) is a novel, oral multikinase inhibitor. [ [] ] It functions by targeting multiple angiogenic, oncogenic, and stromal kinases, resulting in a broad spectrum of antitumor activity. [ [] ]

Future Directions
  • Biomarker Identification: Further research is needed to identify predictive biomarkers for Regorafenib response in various cancers, leading to personalized treatment strategies. [ [], [] ]
  • Optimal Dosage and Sequencing: Studies should investigate the most effective dosage and sequencing of Regorafenib, both as a monotherapy and in combination therapies, for different cancer types and stages. [ [], [] ]
  • Combination Therapies: Further exploration of Regorafenib's potential in combination with other targeted therapies, chemotherapies, and immunotherapies is warranted to enhance antitumor activity and overcome resistance mechanisms. [ [], [], [] ]
  • Mechanism of Resistance: Investigating the mechanisms underlying Regorafenib resistance in various cancers is crucial for developing strategies to overcome resistance and improve treatment outcomes. [ [], [] ]
  • Long-term Safety and Efficacy: Continued monitoring of Regorafenib's long-term safety and efficacy in different cancer types is essential to optimize treatment strategies and ensure patient well-being. [ [], [] ]
Synthesis Analysis

The synthesis of regorafenib has been approached through various methods, notably involving starting materials like 3-fluoro-4-nitrophenol. A notable synthesis process includes the following steps:

  1. Formation of Intermediate Compounds: The synthesis begins with the reaction of 3-fluoro-4-nitrophenol with appropriate reagents to form key intermediates.
  2. Cyclization and Functionalization: Subsequent reactions lead to cyclization and functionalization steps that introduce the necessary substituents.
  3. Crystallization: The final product can be crystallized from suitable solvents such as ethyl acetate or alcohols, yielding different crystalline forms (e.g., Form I and Form III) depending on the conditions used during crystallization .

The synthesis can be optimized to enhance yield and purity, with methods reported achieving over 99.5% purity via high-performance liquid chromatography analysis .

Molecular Structure Analysis

Regorafenib's molecular structure features several key components:

  • Core Structure: It consists of a pyrazole ring and an aryl urea moiety, which are critical for its biological activity.
  • Substituents: The presence of a fluorine atom enhances its pharmacokinetic properties compared to its predecessor, sorafenib.
  • Crystalline Forms: Regorafenib can exist in multiple crystalline forms, with Form II being noted for its stability and solubility characteristics .

The structural analysis often employs techniques such as X-ray diffraction and nuclear magnetic resonance spectroscopy to confirm the arrangement of atoms and functional groups within the compound.

Chemical Reactions Analysis

Regorafenib undergoes several chemical reactions relevant to its synthesis and degradation:

  1. Nucleophilic Substitution Reactions: These are pivotal in forming the urea linkages within its structure.
  2. Hydrolysis: Under certain conditions, regorafenib may hydrolyze, impacting its stability and efficacy.
  3. Cocrystallization: Regorafenib can form cocrystals with dicarboxylic acids, which can improve its solubility and bioavailability .

These reactions are crucial for understanding both the synthesis pathways and the potential metabolic pathways that regorafenib may undergo in biological systems.

Mechanism of Action

Regorafenib functions primarily as a multikinase inhibitor:

  • Targeting Kinases: It inhibits several kinases involved in tumor proliferation and angiogenesis, including vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptor (PDGFR), fibroblast growth factor receptor (FGFR), and Raf kinases .
  • Cell Signaling Disruption: By inhibiting these pathways, regorafenib disrupts signaling cascades that promote tumor growth and blood vessel formation, leading to reduced tumor viability.

In vitro studies have shown that regorafenib induces apoptosis in cancer cells by activating caspases, while also triggering necroptosis under certain conditions through receptor-interacting protein kinase pathways .

Physical and Chemical Properties Analysis

Regorafenib exhibits distinct physical and chemical properties:

The melting point is reported around 200°C, indicating thermal stability suitable for pharmaceutical formulations .

Applications

Regorafenib is primarily used in oncology:

  • Cancer Treatment: Approved for treating metastatic colorectal cancer after prior therapies have failed; it has shown efficacy in prolonging progression-free survival compared to placebo .
  • Research Applications: Investigated for potential use in combination therapies or as a template for designing new analogs with improved pharmacological profiles .

In addition to its therapeutic applications, ongoing research aims to explore novel formulations that enhance its solubility and bioavailability while maintaining efficacy against various cancer types.

Properties

CAS Number

755037-03-7

Product Name

Regorafenib

IUPAC Name

4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]-N-methylpyridine-2-carboxamide

Molecular Formula

C21H15ClF4N4O3

Molecular Weight

482.8 g/mol

InChI

InChI=1S/C21H15ClF4N4O3/c1-27-19(31)18-10-13(6-7-28-18)33-12-3-5-17(16(23)9-12)30-20(32)29-11-2-4-15(22)14(8-11)21(24,25)26/h2-10H,1H3,(H,27,31)(H2,29,30,32)

InChI Key

FNHKPVJBJVTLMP-UHFFFAOYSA-N

SMILES

CNC(=O)C1=NC=CC(=C1)OC2=CC(=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)F

Solubility

Insoluble

Synonyms

4-(4-(((4-chloro-3-(trifluoromethyl)phenyl)carbamoyl)amino)-3-fluorophenoxy)-n-methylpyridine-2-carboxamide
BAY 73-4506
BAY-73-4506
BAY73-4506
regorafenib
Stivarga

Canonical SMILES

CNC(=O)C1=NC=CC(=C1)OC2=CC(=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.